![molecular formula C15H17N3O B2770394 N-(1-cyanobutyl)-1-methyl-1H-indole-2-carboxamide CAS No. 1311520-55-4](/img/structure/B2770394.png)
N-(1-cyanobutyl)-1-methyl-1H-indole-2-carboxamide
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Description
“N-(1-cyanobutyl)-1-methyl-1H-indole-2-carboxamide” is a complex organic compound. It likely contains a nitrile group (-CN), an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), and a carboxamide group (a carbonyl group attached to an amine group) .
Molecular Structure Analysis
The molecular structure of “N-(1-cyanobutyl)-1-methyl-1H-indole-2-carboxamide” would likely be complex due to the presence of multiple functional groups. For example, a similar compound, “1-cyanobutyl”, contains a total of 14 atoms, including 8 Hydrogen atoms, 5 Carbon atoms, and 1 Nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-cyanobutyl)-1-methyl-1H-indole-2-carboxamide” would depend on its specific molecular structure. For instance, a similar compound, “N-(1-Cyanobutyl)-1-adamantanecarboxamide”, has a molecular formula of C16H24N2O and an average mass of 260.375 Da .Future Directions
The future directions for research on “N-(1-cyanobutyl)-1-methyl-1H-indole-2-carboxamide” would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, further studies could focus on its pharmacological effects, toxicity, and potential for clinical use .
properties
IUPAC Name |
N-(1-cyanobutyl)-1-methylindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-3-6-12(10-16)17-15(19)14-9-11-7-4-5-8-13(11)18(14)2/h4-5,7-9,12H,3,6H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGLYKWYMPVTGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CC2=CC=CC=C2N1C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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